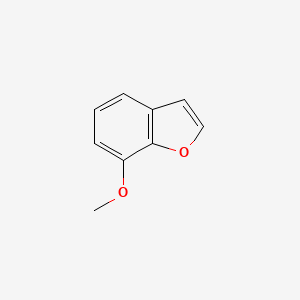

7-Methoxybenzofuran

Descripción general

Descripción

7-Methoxybenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. 7-Methoxybenzofuran derivatives are of interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 7-methoxybenzofuran derivatives can be achieved through different synthetic routes. One approach involves the stereoselective synthesis of tetrahydrofurans from α or γ-allyl-β-hydroxy esters, which can be further converted into methyl nonactate, a compound related to 7-methoxybenzofuran structures . Another method describes the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde, which upon hydroboration followed by oxidation yields naturally occurring benzofurans .

Molecular Structure Analysis

The molecular structure of a specific 7-methoxybenzofuran derivative, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been carried out to compare with experimental data. The molecular electrostatic potential (MEP) map and frontier molecular orbitals have also been analyzed for this compound .

Chemical Reactions Analysis

7-Methoxybenzofuran derivatives can undergo various chemical reactions. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . Additionally, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone and the study of tautomerism in related quinone structures have been described, providing insights into the reactivity of methoxybenzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methoxybenzofuran derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the spatial arrangement and potential intermolecular interactions within the crystal lattice . The reactivity of these compounds, as demonstrated by their ability to undergo various chemical transformations, is indicative of their versatile chemical properties . The synthesis routes also highlight the importance of the methoxycarbonyl group during cyclizations, which can affect the physical and chemical properties of the final products .

Mecanismo De Acción

Target of Action

7-Methoxybenzofuran, a derivative of benzofuran, has been found to interact with several targets. Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Specifically, 7-Methoxybenzofuran has been identified as a potential inhibitor of PDE4, a target for the treatment of liver damage .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity by interacting with different clinically approved targets .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways. For instance, a study found that a 6-methoxybenzofuran compound acted through the BMP2–ERK–ATF4 axis to promote osteoblast differentiation

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The result of 7-Methoxybenzofuran’s action can vary depending on the specific target and biochemical pathway it interacts with. For instance, when acting as a PDE4 inhibitor, it could potentially help in the treatment of liver damage . Additionally, benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action, efficacy, and stability of 7-Methoxybenzofuran can be influenced by various environmental factors. It’s important to note that the effectiveness of benzofuran derivatives can vary widely depending on the specific compound and its environment .

Propiedades

IUPAC Name |

7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLLPLLBBSWRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343548 | |

| Record name | 7-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxybenzofuran | |

CAS RN |

7168-85-6 | |

| Record name | 7-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7168-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

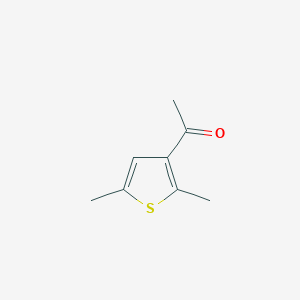

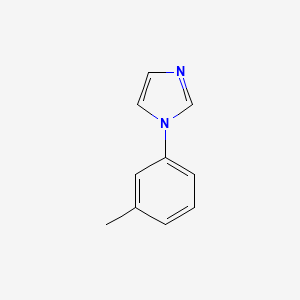

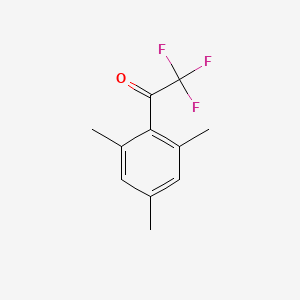

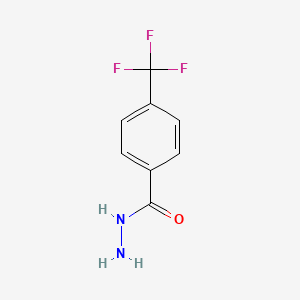

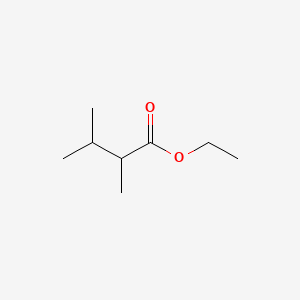

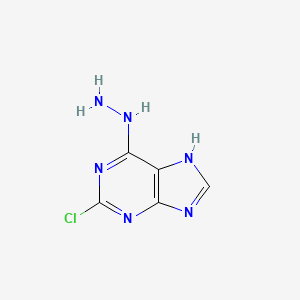

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

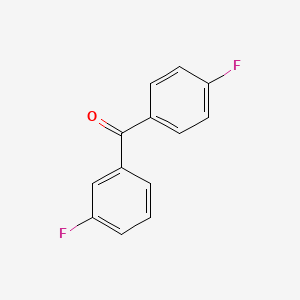

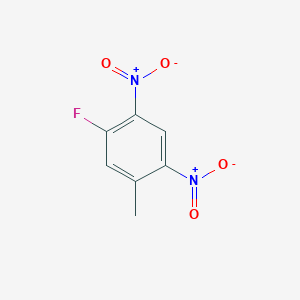

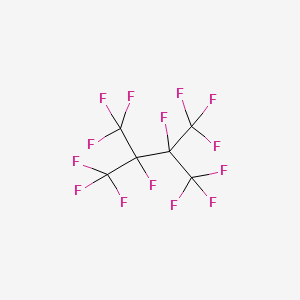

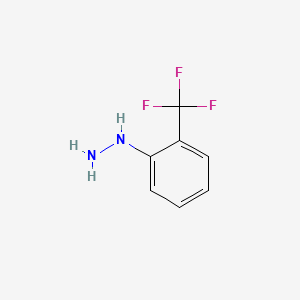

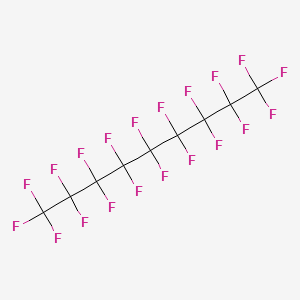

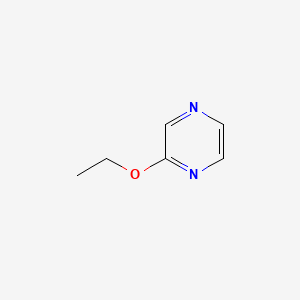

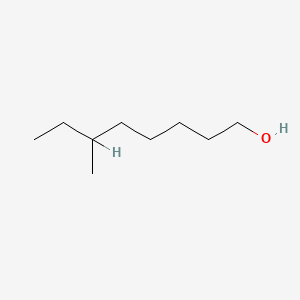

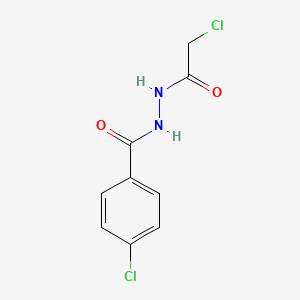

Feasible Synthetic Routes

Q & A

ANone: While the provided abstracts mention derivatives of 7-methoxybenzofuran exhibiting biological activity, they don't provide specific information about the interaction mechanism of the unsubstituted 7-methoxybenzofuran itself with a biological target or its downstream effects.

A:

ANone: The provided research abstracts do not offer specific information regarding the material compatibility and stability of 7-methoxybenzofuran under various conditions.

ANone: The provided research abstracts do not focus on the catalytic properties of 7-methoxybenzofuran itself. Therefore, information about its reaction mechanisms, selectivity, and potential catalytic applications is not available in these documents.

A: While the research abstracts don't directly employ computational methods to study 7-methoxybenzofuran itself, some utilize these techniques for its derivatives. For instance, [] describes the use of virtual screening to identify potential inflammatory inhibitors, including 7-Methoxybenzofuran-2-carboxylic acid, by predicting binding affinities.

ANone: Several studies highlight the impact of structural modifications on the biological activity of 7-methoxybenzofuran derivatives.

- Anti-inflammatory Activity: In [], researchers synthesized six ailanthoidol derivatives, all featuring a 7-methoxybenzofuran core. They observed that compound 4, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, displayed the most potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated RAW 264.7 cells.

- Kv1.3 Channel Blocking Activity: [] explores the synthesis of khellinone derivatives, which share a structural resemblance to 7-methoxybenzofuran. They discovered that introducing chloro, bromo, methoxy, and nitro substituents on benzyl groups attached to the 4- or 7-positions of the khellinone scaffold resulted in potent Kv1.3 channel blockers, highlighting the importance of these positions for biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.